molecular formula C6H8F2N2O B11750629 (3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No.: B11750629
M. Wt: 162.14 g/mol
InChI Key: UNWAXHNVOPZOPY-NTSWFWBYSA-N
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Description

(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a synthetic organic compound characterized by its unique bicyclic structure containing two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by selective fluorination. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.

    Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one: shares structural similarities with other fluorinated bicyclic compounds.

    Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one: Lacks fluorine atoms, resulting in different chemical properties.

    Difluoropyrrolidines: Similar fluorination but different core structures.

Uniqueness

The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased stability and altered reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H8F2N2O

Molecular Weight

162.14 g/mol

IUPAC Name

(3aR,6aS)-3a,6a-difluoro-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-4-one

InChI

InChI=1S/C6H8F2N2O/c7-5-1-9-3-6(5,8)4(11)10-2-5/h9H,1-3H2,(H,10,11)/t5-,6+/m0/s1

InChI Key

UNWAXHNVOPZOPY-NTSWFWBYSA-N

Isomeric SMILES

C1[C@@]2(CNC(=O)[C@@]2(CN1)F)F

Canonical SMILES

C1C2(CNC(=O)C2(CN1)F)F

Origin of Product

United States

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